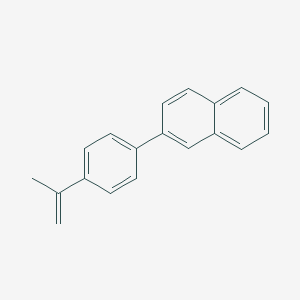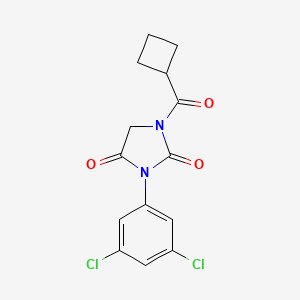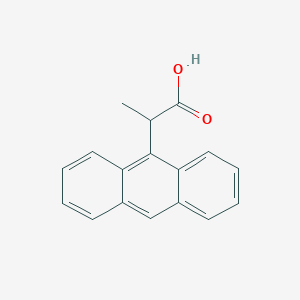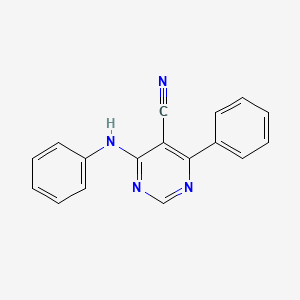
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene is an organic compound with the molecular formula C17H16 It consists of a naphthalene ring substituted with a 4-(prop-1-en-2-yl)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 4-(prop-1-en-2-yl)benzene under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Naphthoquinones and related derivatives.
Reduction: Dihydro derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-(Prop-1-en-2-yl)phenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Prop-1-en-2-yl)naphthalene: A structurally similar compound with a prop-1-en-2-yl group directly attached to the naphthalene ring.
4-(Prop-2-en-1-yl)phenol: Another related compound with a prop-2-en-1-yl group attached to a phenol ring.
Uniqueness
2-(4-(Prop-1-en-2-yl)phenyl)naphthalene is unique due to the specific positioning of the prop-1-en-2-yl group on the phenyl ring, which is further attached to the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Formule moléculaire |
C19H16 |
|---|---|
Poids moléculaire |
244.3 g/mol |
Nom IUPAC |
2-(4-prop-1-en-2-ylphenyl)naphthalene |
InChI |
InChI=1S/C19H16/c1-14(2)15-7-9-17(10-8-15)19-12-11-16-5-3-4-6-18(16)13-19/h3-13H,1H2,2H3 |
Clé InChI |
ZVVYRYFPZJICIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide](/img/structure/B12929012.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2,4-difluorobenzamide](/img/structure/B12929027.png)


